8-Methoxyriboflavin
Description
8-Methoxyriboflavin is a synthetic riboflavin (vitamin B2) derivative characterized by a methoxy (-OCH₃) substitution at the C8 position of the isoalloxazine ring. Riboflavin itself is a 7,8-dimethyl-10-ribityl-isoalloxazine, essential for redox reactions in metabolism . The substitution of the C8 methyl group with a methoxy moiety alters electronic properties, solubility, and interactions with flavoproteins, making it a subject of interest in enzymology and medicinal chemistry .
Properties
CAS No. |
72680-49-0 |
|---|---|
Molecular Formula |
C17H20N4O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O7/c1-7-3-8-9(4-12(7)28-2)21(5-10(23)14(25)11(24)6-22)15-13(18-8)16(26)20-17(27)19-15/h3-4,10-11,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t10-,11+,14-/m0/s1 |
InChI Key |
GNVYXWQEBCULJK-WDMOLILDSA-N |
SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Synonyms |
8-demethyl-8-methoxyriboflavin 8-methoxyriboflavin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyriboflavin typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like N,N-dimethylformamide, and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification using chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Methoxyriboflavin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often facilitated by catalysts and specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and enhanced properties for specific applications .
Scientific Research Applications
8-Methoxyriboflavin has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antioxidant properties and involvement in cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 8-Methoxyriboflavin involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons and hydrogen atoms. This compound is also involved in redox reactions, contributing to cellular energy production and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Differences
The C8 position of riboflavin is a common site for chemical modifications. Key derivatives include:
Key Insights:
- Steric Effects : Bulkier substituents (e.g., -OCH₃) may hinder binding to flavoprotein active sites, as seen in studies with 8-fluoro derivatives, which exhibit tighter binding due to smaller size .
- Solubility : Polar groups (e.g., -NH₂, -OH) improve aqueous solubility, whereas methoxy and methyl groups favor organic phases .
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